4-Methylumbelliferyl Phosphocholine

Beschreibung

The exact mass of the compound 4-Methylumbelliferyl Phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylumbelliferyl Phosphocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl Phosphocholine including the price, delivery time, and more detailed information at info@benchchem.com.

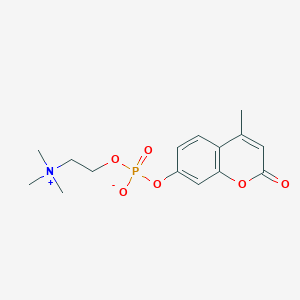

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylumbelliferyl Phosphocholine: A Versatile Fluorogenic Substrate for Enzyme Activity Analysis

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl Phosphocholine (4-MUPC), a fluorogenic substrate widely utilized in biomedical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles of 4-MUPC-based assays, detailed experimental protocols, data analysis, and the broader biological context of the enzymes it helps to characterize.

Introduction: The Power of Fluorogenic Assays in Enzyme Kinetics

In the realm of enzymology, the ability to sensitively and continuously monitor enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering significant advantages over traditional colorimetric or endpoint assays.[1][2] These specialized molecules are initially non-fluorescent but are enzymatically converted into a highly fluorescent product, allowing for real-time tracking of reaction kinetics with exceptional sensitivity.[1] 4-Methylumbelliferyl Phosphocholine is a prime example of such a substrate, enabling the precise measurement of key enzymes involved in critical cellular signaling pathways.

Chemical and Physical Properties of 4-Methylumbelliferyl Phosphocholine

| Property | Value |

| Chemical Name | (4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate |

| Synonyms | 4-MUPC, 4-Methylumbelliferyl phosphorylcholine |

| CAS Number | 97055-84-0 |

| Molecular Formula | C15H20NO6P |

| Molecular Weight | 341.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 268-271°C |

| Storage Conditions | -20°C, protected from light and moisture |

Mechanism of Action: Unveiling Enzyme Activity Through Fluorescence

The utility of 4-MUPC lies in its clever molecular design. The phosphocholine head group renders the 4-methylumbelliferone (4-MU) moiety non-fluorescent. Specific enzymes, such as acid sphingomyelinase (ASM) and certain phospholipases C (PLC), recognize and cleave the phosphodiester bond in 4-MUPC. This enzymatic hydrolysis liberates the fluorophore, 4-methylumbelliferone (4-MU), which exhibits strong fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity.

The fluorescence of 4-MU is highly pH-dependent, with its intensity significantly increasing at alkaline pH.[3] This is a critical consideration when designing and performing assays, as the reaction is often carried out at an acidic or neutral pH optimal for the enzyme, while the fluorescence is typically measured after stopping the reaction and raising the pH.

Photophysical Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9 |

| Emission Maximum (λem) | ~445-450 nm | pH > 9 |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10 |

| pKa (7-hydroxyl group) | 7.79 |

Applications in Cellular Signaling: Elucidating Key Pathways

4-MUPC is a valuable tool for studying enzymes that play pivotal roles in cellular signaling, particularly in lipid metabolism.

Acid Sphingomyelinase and the Sphingomyelin Signaling Pathway

Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[4] Ceramide is a critical second messenger involved in a plethora of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Dysregulation of ASM activity is implicated in several diseases, most notably Niemann-Pick disease types A and B.[5]

The sphingomyelin signaling pathway is a complex network that regulates cell fate. The enzymatic activity of ASM is a key control point in this pathway.

Caption: The Sphingomyelin Signaling Pathway initiated by Acid Sphingomyelinase.

Phospholipase C and Inositol Phosphate Signaling

Phospholipase C (PLC) enzymes are a family of phosphodiesterases that cleave phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] These molecules are central to intracellular signal transduction, regulating processes such as calcium release from intracellular stores and protein kinase C (PKC) activation. While the primary substrate for most PLCs is PIP2, some isoforms can hydrolyze other phospholipids, and 4-MUPC can serve as a substrate for certain bacterial and mammalian PLCs.[7]

Caption: The Phospholipase C Signaling Pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting enzyme assays using 4-MUPC. It is crucial to optimize these conditions for your specific enzyme and experimental setup.

General Workflow for a 4-MUPC Based Enzyme Assay

Caption: General experimental workflow for a 4-MUPC based fluorometric enzyme assay.

Detailed Protocol for Acid Sphingomyelinase (ASM) Assay

This protocol is adapted from methodologies used for measuring ASM activity in cell lysates and biological fluids.[8]

Materials:

-

ASM Assay Buffer: 200 mM Sodium Acetate, 500 mM NaCl, 0.02% Nonidet P-40, 500 µM ZnCl₂, pH 5.0.[8]

-

4-MUPC Substrate Stock Solution: 10 mM in DMSO. Store at -20°C.

-

4-MUPC Working Solution: Dilute the stock solution in ASM Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).

-

4-Methylumbelliferone (4-MU) Standard Stock Solution: 1 mM in DMSO. Store at -20°C.

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

-

Enzyme source (e.g., cell lysate, purified enzyme).

-

Black, flat-bottom 96-well plate.

-

Fluorescence microplate reader.

Procedure:

-

Preparation of 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard stock solution in ASM Assay Buffer, ranging from 0 to a concentration that encompasses the expected product formation (e.g., 0-50 µM).

-

Add a fixed volume of each standard to the wells of the 96-well plate.

-

Add the Stop Solution to each well containing the standards.

-

This standard curve is essential to convert the relative fluorescence units (RFU) of the enzymatic reaction to the molar amount of product formed.

-

-

Enzyme Reaction:

-

Add your enzyme sample (e.g., 10-50 µL of cell lysate) to the wells of the 96-well plate.

-

Include a blank control containing the assay buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the 4-MUPC working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

Stop the reaction by adding the Stop Solution to each well. This will raise the pH and maximize the fluorescence of the 4-MU product.

-

Measure the fluorescence using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

-

Protocol for Phospholipase C (PLC) Assay

This protocol provides a general framework. Optimal conditions, especially the buffer composition and pH, will depend on the specific PLC isoform being studied.

Materials:

-

PLC Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with required cofactors (e.g., Ca²⁺).

-

4-MUPC Substrate Stock Solution: 10 mM in DMSO.

-

4-MUPC Working Solution: Dilute the stock solution in PLC Assay Buffer to the desired final concentration.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution: 1 mM in DMSO.

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

-

Enzyme source (e.g., purified PLC, cell membrane fraction).

-

Black, flat-bottom 96-well plate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare 4-MU Standard Curve: Follow the same procedure as described in the ASM assay protocol, using the PLC Assay Buffer for dilutions.

-

Enzyme Reaction:

-

Add the PLC enzyme sample to the wells.

-

Include appropriate controls (e.g., no enzyme, no substrate).

-

Pre-warm the plate to the optimal temperature for the PLC isoform (e.g., 37°C).

-

Start the reaction by adding the 4-MUPC working solution.

-

Incubate for a time that ensures the reaction is in the linear range.

-

-

Stop and Read:

-

Terminate the reaction with the Stop Solution.

-

Read the fluorescence at Ex/Em of ~365/450 nm.

-

Data Analysis and Interpretation

Calculating Enzyme Activity

-

Subtract Background Fluorescence: Subtract the average fluorescence of the blank (no enzyme) from all experimental readings.

-

Convert RFU to Product Concentration: Use the linear regression equation from the 4-MU standard curve to convert the corrected RFU values into the concentration (e.g., in µM) of 4-MU produced.

-

Calculate Enzyme Activity: The enzyme activity can be expressed in various units. A common unit is µmol of product formed per minute per mg of protein (µmol/min/mg or U/mg).

Activity (U/mg) = ( [Product] (µM) * Total Volume (L) ) / ( Incubation Time (min) * Protein Amount (mg) )

Determining Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of the 4-MUPC substrate while keeping the enzyme concentration constant.

-

Generate a Substrate Titration Curve: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Data Fitting: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Software such as GraphPad Prism or R can be used for this analysis. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]), can be used, although non-linear regression is generally preferred as it provides a more accurate determination of the parameters.[9][10]

Troubleshooting Common Issues in 4-MUPC Assays

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Substrate degradation. - Contaminated reagents or plate. - Autofluorescence of sample components. | - Prepare fresh substrate solution. - Use high-purity reagents and new plates. - Run a "no enzyme" control for each sample to subtract its intrinsic fluorescence. |

| Low or No Signal | - Inactive enzyme. - Incorrect assay conditions (pH, temperature). - Insufficient incubation time. - Incorrect filter settings on the plate reader. | - Use a fresh enzyme preparation or a positive control. - Optimize assay buffer and temperature. - Perform a time-course experiment to determine the optimal incubation time. - Verify the excitation and emission wavelengths. |

| Non-linear Reaction Progress | - Substrate depletion. - Product inhibition. - Enzyme instability. | - Use a lower enzyme concentration or a shorter incubation time. - Dilute the enzyme. - Check the stability of the enzyme under the assay conditions. |

| High Well-to-Well Variability | - Pipetting errors. - Incomplete mixing. - Temperature gradients across the plate. | - Use calibrated pipettes and ensure proper technique. - Gently mix the plate after adding reagents. - Ensure uniform temperature across the plate during incubation. |

For more general troubleshooting of enzymatic assays, resources from suppliers like Abcam can be very helpful.[11]

Conclusion

4-Methylumbelliferyl Phosphocholine is a robust and sensitive fluorogenic substrate that has proven to be invaluable for the study of key enzymes in lipid signaling pathways. Its application in well-designed fluorometric assays allows for the precise determination of enzyme activity and kinetic parameters, providing crucial insights for both basic research and drug discovery efforts. By understanding the principles of the assay, adhering to rigorous experimental protocols, and employing appropriate data analysis techniques, researchers can effectively leverage the power of 4-MUPC to advance our understanding of cellular physiology and disease.

References

-

Mühle, C., et al. (2013). Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid. PLoS ONE, 8(5), e62912. [Link]

-

Gao, C., et al. (2017). A high-throughput sphingomyelinase assay using natural substrate. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 848-855. [Link]

-

He, X., et al. (2000). High-precision fluorescence assay for sphingomyelinase activity of isolated enzymes and cell lysates. Analytical Biochemistry, 285(1), 129-134. [Link]

-

Patsnap. (2025). How to Determine Km and Vmax from Lab Data. [Link]

-

He, X., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences, 24(22), 16088. [Link]

-

Robinson, J. A. (1991). Calculation of Km and Vmax from Substrate Concentration Versus Time Plot. Applied and Environmental Microbiology, 57(3), 758-760. [Link]

-

MBinfo. (n.d.). Assay Troubleshooting. [Link]

-

University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]

-

Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 11075. [Link]

-

Turner BioSystems. (n.d.). 4-methylumbelliferone. [Link]

-

University of California, Davis. (2023). Lecture 13 Determination of Km and Vmax. [Link]

-

Vazquez-Victorio, G., et al. (2013). Determination of phospholipase C activity in vitro. Methods in Molecular Biology, 1009, 187-192. [Link]

-

Springer Nature Experiments. (2013). Determination of Phospholipase C Activity In Vitro. [Link]

-

ResearchGate. (2015). How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition?. [Link]

-

Balboa, M. A., & Balsinde, J. (2006). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Analytical and Bioanalytical Chemistry, 385(6), 1016–1023. [Link]

-

Elabscience. (n.d.). Phospholipase C (PLC) Activity Colorimetric Assay Kit (E-BC-K781-M). [Link]

-

ResearchGate. (n.d.). Time and concentration dependence of fluorogenic substrate cleavage by.... [Link]

-

Wang, Q., et al. (2010). Real-time fluorogenic kinase assay using protein as substrate. Analytical Biochemistry, 406(1), 71-76. [Link]

-

Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 8. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 10. Untitled Document [ucl.ac.uk]

- 11. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to the 4-Methylumbelliferyl Phosphocholine (4-MUPC) Principle

This guide provides a comprehensive technical overview of the 4-Methylumbelliferyl Phosphocholine (4-MUPC) principle, a cornerstone fluorogenic assay system for the detection and quantification of phosphodiesterase activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism, target enzymes, practical assay design, and data interpretation, grounding all claims in established scientific literature.

Part 1: The Core Principle: A Switch-On Fluorescent System

The utility of 4-Methylumbelliferyl Phosphocholine (4-MUPC) lies in its design as a fluorogenic substrate. In its intact state, the 4-MUPC molecule is non-fluorescent. Enzymatic cleavage of the phosphocholine moiety liberates the fluorophore 4-Methylumbelliferone (4-MU), resulting in a quantifiable increase in fluorescence. This "switch-on" mechanism provides a direct and sensitive measure of enzyme activity.[1][2]

The Enzymatic Reaction

The fundamental reaction involves the hydrolysis of a phosphodiester bond in the 4-MUPC molecule.[3] This is catalyzed by specific hydrolases, most notably members of the Phospholipase C (PLC) and Sphingomyelinase (SMase) families.[3][4] The enzyme cleaves the bond between the phosphate group and the 4-methylumbelliferyl moiety, yielding two products: phosphocholine and 4-Methylumbelliferone (4-MU).[5]

Sources

- 1. scbt.com [scbt.com]

- 2. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism and Application of 4-Methylumbelliferyl Phosphorylcholine (4-MUPC): A Technical Guide for Researchers

This guide provides an in-depth exploration of the fluorogenic substrate 4-methylumbelliferyl phosphorylcholine (4-MUPC), a key tool for researchers and drug development professionals. We will delve into its core mechanism of action, its application in sensitive enzyme assays, and provide detailed protocols for its use in the laboratory.

Introduction: The Power of Fluorogenic Substrates in Enzyme Analysis

The study of enzyme kinetics and the screening for potential inhibitors are fundamental to numerous areas of biological research and drug discovery. Fluorogenic substrates have emerged as indispensable tools in these endeavors, offering a highly sensitive and continuous method for measuring enzyme activity. 4-Methylumbelliferyl phosphorylcholine (4-MUPC) is one such substrate, designed for the specific and sensitive detection of certain phosphodiesterases.

4-MUPC is a synthetic compound that, upon enzymatic cleavage, releases the highly fluorescent molecule 4-methylumbelliferone (4-MU). This process forms the basis of a simple yet powerful assay: the rate of fluorescent signal increase is directly proportional to the rate of enzyme activity. This allows for precise quantification of enzyme kinetics and the straightforward screening of compounds that may inhibit or enhance this activity.

The Core Mechanism: Enzymatic Hydrolysis of 4-MUPC

The utility of 4-MUPC lies in its specific recognition and cleavage by certain enzymes, most notably Phospholipase C (PLC) and acid sphingomyelinase.[1][2][3] These enzymes catalyze the hydrolysis of the phosphodiester bond within the 4-MUPC molecule.

This enzymatic reaction yields two products: phosphorylcholine and, crucially, the fluorescent reporter molecule, 4-methylumbelliferone (4-MU). In its substrate-bound form, the 4-methylumbelliferyl group is non-fluorescent. However, upon cleavage and release, 4-MU exhibits strong fluorescence under appropriate excitation and emission wavelengths, providing a clear and measurable signal of enzymatic activity. The pH optimum for the hydrolysis of 4-MUPC is in the acidic range, typically between 4.8 and 5.0.[1][2][3]

Caption: Enzymatic hydrolysis of 4-MUPC by Phospholipase C or acid sphingomyelinase, resulting in the release of the fluorescent 4-methylumbelliferone.

Applications in Research and Drug Development

The primary application of 4-MUPC is in the sensitive assay of Phospholipase C and acid sphingomyelinase activity.[4] This has significant implications in various research fields:

-

Disease Research: Deficiencies in acid sphingomyelinase activity are associated with Niemann-Pick disease.[1][2] 4-MUPC-based assays can be employed to diagnose and study the biochemical basis of this and other related lysosomal storage disorders.

-

Signal Transduction: Phospholipase C enzymes are crucial components of cellular signal transduction pathways.[5][6][7] By using 4-MUPC, researchers can investigate the activity of these enzymes and the factors that regulate them.

-

Drug Discovery and High-Throughput Screening: The simplicity and sensitivity of the 4-MUPC assay make it highly amenable to high-throughput screening (HTS) for the identification of novel enzyme inhibitors or activators. Such compounds could have therapeutic potential for a range of diseases.

Experimental Protocol: A Step-by-Step Guide to a 4-MUPC Enzyme Assay

This protocol provides a generalized framework for a 4-MUPC-based enzyme assay. It is essential to optimize specific conditions, such as enzyme and substrate concentrations, for each experimental setup.

I. Reagent Preparation

-

Assay Buffer: Prepare a buffer with a pH optimal for the enzyme of interest (e.g., pH 4.8-5.0 for acid sphingomyelinase). Acetate or citrate buffers are commonly used.

-

4-MUPC Substrate Stock Solution: Dissolve 4-MUPC powder in an appropriate solvent (e.g., DMSO or water, depending on solubility) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration used in the assay should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Stop Solution: A high pH buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.4) is required to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

II. Assay Procedure

-

Prepare Reaction Plate: Use a black, clear-bottom 96-well plate for fluorescence measurements to minimize background signal.

-

Set up Reactions: In each well, combine the assay buffer, and the enzyme solution. Include appropriate controls:

-

No-Enzyme Control: Assay buffer and 4-MUPC substrate to measure background fluorescence.

-

Positive Control: A known active enzyme preparation.

-

Inhibitor Controls (for screening): Enzyme, substrate, and the test compound.

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

-

Initiate Reaction: Add the 4-MUPC substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Add the stop solution to each well to quench the enzymatic activity.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (typically ~360 nm excitation and ~450 nm emission).

Caption: A typical workflow for a 4-MUPC based enzyme assay.

III. Data Analysis

-

Subtract Background: Subtract the average fluorescence of the no-enzyme control from all other readings.

-

Calculate Enzyme Activity: The rate of reaction is proportional to the change in fluorescence over time. For endpoint assays, this is the background-subtracted fluorescence.

-

Inhibitor Screening: Calculate the percent inhibition for each test compound relative to the uninhibited control.

Data Summary Table

| Parameter | Typical Value/Range | Notes |

| Substrate | 4-Methylumbelliferyl Phosphocholine (4-MUPC) | Fluorogenic |

| Enzymes | Phospholipase C, Acid Sphingomyelinase | Hydrolyze phosphodiester bond |

| Product (Fluorophore) | 4-Methylumbelliferone (4-MU) | Highly fluorescent |

| Excitation Wavelength | ~360 nm | Optimal for 4-MU |

| Emission Wavelength | ~450 nm | Optimal for 4-MU |

| Assay pH | 4.8 - 5.0 | Enzyme dependent |

| Assay Temperature | 37°C | Enzyme dependent |

Conclusion

4-Methylumbelliferyl phosphorylcholine is a robust and sensitive fluorogenic substrate that provides a powerful tool for the study of Phospholipase C and acid sphingomyelinase. Its straightforward mechanism of action and amenability to high-throughput formats make it an invaluable asset for researchers in academia and the pharmaceutical industry. By understanding the core principles of its use and carefully optimizing assay conditions, investigators can gain significant insights into enzyme function and identify novel modulators of their activity.

References

-

Freeman, S. J., Shankaran, P., Wolfe, L. S., & Callahan, J. W. (1985). Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase. Canadian Journal of Biochemistry and Cell Biology, 63(4), 272–277. [Link]

-

Freeman, S. J., Shankaran, P., Wolfe, L. S., & Callahan, J. W. (1985). Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase. Canadian Journal of Biochemistry and Cell Biology, 63(4), 272-277. [Link]

-

Freeman, S. J., Shankaran, P., Wolfe, L. S., & Callahan, J. W. (1985). Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase. Canadian Journal of Biochemistry and Cell Biology, 63(4), 272-277. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylumbelliferyl phosphate. PubChem. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylcyclopentadecanone. PubChem. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). 4-MeO-PCP. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Morpholinepropanesulfonic acid, sodium salt (1:1). PubChem. Retrieved January 12, 2026, from [Link]

-

K2- Chemistry. (2024, December 18). how to write structure for 4-methylheptane l naming of organic compounds l chemistry l [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Phospholipase C. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phospholipase C. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Proteopedia. (n.d.). Phospholipase C. Retrieved January 12, 2026, from [Link]

-

Martin, S. F., et al. (2000). Altering substrate specificity of phosphatidylcholine-preferring phospholipase C of Bacillus cereus by random mutagenesis of the headgroup binding site. Biochemistry, 39(12), 3410-3415. [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of a M-Pc molecule. (b) Side view of the special... [Image]. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Control of Substrate Access to the Active Site in Methane Monooxygenase. PubMed Central. Retrieved January 12, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, February 7). How to Draw the Structure for 4-Methylheptane [Video]. YouTube. [Link]

Sources

- 1. Phosphatidylcholine and 4-methylumbelliferyl phosphorylcholine hydrolysis by purified placental sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scbt.com [scbt.com]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

The Application of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUPC) in Molecular Biology: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (4-MUPC), a highly specific fluorogenic substrate, and its critical applications in molecular biology. Primarily recognized for its utility in the enzymatic diagnosis of Tay-Sachs disease and other GM2 gangliosidoses, the applications of 4-MUPC are expanding into broader research and drug discovery domains. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind experimental choices, and practical insights for the effective use of this powerful tool.

Introduction: The Power of Fluorogenic Substrates in Molecular Biology

In the landscape of molecular biology, the ability to sensitively and specifically detect and quantify enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools in this regard, offering a dynamic and quantitative readout of enzymatic reactions.[1] These molecules are ingeniously designed to be non-fluorescent until acted upon by a specific enzyme. The enzymatic cleavage unmasks a fluorophore, leading to a measurable increase in fluorescence that is directly proportional to enzyme activity.[2]

Among the plethora of available fluorogenic substrates, 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate, hereafter referred to as 4-MUPC, stands out for its exceptional specificity for the lysosomal enzyme β-hexosaminidase A (Hex A). This specificity is the cornerstone of its widespread use in the diagnosis and carrier screening of Tay-Sachs disease, a devastating neurodegenerative disorder caused by a deficiency in Hex A activity.[3] This guide will delve into the core principles of 4-MUPC, its mechanism of action, and its diverse applications, providing both the foundational knowledge and the practical guidance necessary for its successful implementation in the laboratory.

The Science of 4-MUPC: A Highly Specific Reporter of Hexosaminidase A Activity

Chemical Structure and Properties

4-MUPC is a synthetic compound derived from 4-methylumbelliferone, a fluorescent coumarin. The molecule consists of a 4-methylumbelliferyl group linked to an N-acetyl-β-D-glucosaminide sugar, with a critical sulfate group attached at the 6-position of the sugar. This sulfation is the key to its specificity.

| Property | Description |

| Full Chemical Name | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate |

| Molecular Formula | C₁₈H₂₀NNaO₁₁S |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~445-450 nm |

Mechanism of Action: Unmasking Fluorescence

The enzymatic activity of Hex A is the catalyst for the fluorescence signal generated from 4-MUPC. The process unfolds as follows:

-

Enzymatic Cleavage: The Hex A enzyme specifically recognizes and cleaves the glycosidic bond between the N-acetyl-β-D-glucosaminide-6-sulfate moiety and the 4-methylumbelliferyl group.

-

Release of 4-Methylumbelliferone: This cleavage releases the highly fluorescent molecule, 4-methylumbelliferone (4-MU).

-

Fluorescence Detection: In its free form and under alkaline conditions, 4-MU exhibits strong blue fluorescence when excited with UV light (around 360 nm), with an emission maximum at approximately 445-450 nm.[4] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of the Hex A enzyme.

The presence of the sulfate group on the C6 position of the sugar sterically hinders the binding of the substrate to the active site of β-hexosaminidase B (Hex B), another isoenzyme of hexosaminidase. This steric hindrance is the basis for the high specificity of 4-MUPC for Hex A.[5]

Figure 1: Mechanism of 4-MUPC hydrolysis by Hexosaminidase A.

Core Applications in Molecular Biology

The high specificity and sensitivity of the 4-MUPC assay have led to its adoption in several key areas of molecular biology and clinical diagnostics.

Diagnostic and Carrier Screening for Tay-Sachs Disease

The primary and most well-established application of 4-MUPC is in the enzymatic diagnosis and carrier screening for Tay-Sachs disease and other GM2 gangliosidoses.[3] These autosomal recessive genetic disorders are characterized by a deficiency of Hex A, leading to the accumulation of GM2 gangliosides in the lysosomes of nerve cells.

The assay allows for the quantitative measurement of Hex A activity in various biological samples, including:

-

Serum/Plasma: A common sample type for initial carrier screening.[6]

-

Leukocytes: Often used for more definitive testing and for screening pregnant individuals, as pregnancy can affect serum Hex A levels.[7][8]

-

Fibroblasts: Cultured skin fibroblasts are valuable for confirming a diagnosis and for research purposes.[2]

By comparing the Hex A activity in a patient's sample to that of a healthy control, clinicians can accurately diagnose Tay-Sachs disease and identify carriers of the genetic trait.

High-Throughput Screening (HTS) for Drug Discovery

The fluorogenic nature of the 4-MUPC assay makes it highly amenable to high-throughput screening (HTS) formats.[9] This allows for the rapid screening of large compound libraries to identify potential modulators of Hex A activity.[10] Such screens are crucial for the discovery of:

-

Inhibitors: Compounds that decrease Hex A activity can be valuable research tools for studying the enzyme's function and for developing potential therapeutics for conditions where excessive Hex A activity might be implicated.

-

Activators/Chaperones: Small molecules that enhance the activity or stability of mutant Hex A are of significant interest for the development of pharmacological chaperone therapies for Tay-Sachs and related diseases.[2]

The simplicity and robustness of the 4-MUPC assay, coupled with its compatibility with automated liquid handling systems and microplate readers, make it an ideal platform for large-scale drug discovery efforts.

In Situ and Cellular Imaging of Enzyme Activity

While challenging, the use of fluorogenic substrates like 4-MUPC for in situ and live-cell imaging of enzyme activity is a growing area of interest.[11] By delivering the substrate to cultured cells, it is theoretically possible to visualize the subcellular localization of Hex A activity. This can provide valuable insights into:

-

Lysosomal Function: Confirming the lysosomal localization of Hex A activity.

-

Cellular Models of Disease: Studying the effects of mutations or potential therapeutics on Hex A activity within a cellular context.

Further development of cell-permeable 4-MUPC derivatives and advanced microscopy techniques will likely expand the utility of this substrate in cellular imaging applications.

Experimental Protocols: A Practical Guide

The following protocols are provided as a comprehensive guide for performing Hex A activity assays using 4-MUPC. It is essential to optimize these protocols for your specific experimental conditions and to include appropriate controls.

Reagent Preparation

-

4-MUPC Stock Solution (10 mM): Dissolve the appropriate amount of 4-MUPC powder in high-purity water. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve 4-methylumbelliferone in a small amount of DMSO and then dilute with high-purity water. Store in small aliquots at -20°C, protected from light.[13]

-

Citrate-Phosphate Buffer (0.1 M, pH 4.4): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate to achieve the desired pH.

-

Stop Buffer (0.2 M Glycine-Carbonate, pH 10.7): Prepare by dissolving glycine and sodium carbonate in high-purity water and adjusting the pH.

Hexosaminidase A Assay in Serum

This protocol is adapted from methodologies used for Tay-Sachs carrier screening.[6][14]

Step-by-Step Methodology:

-

Sample Preparation: Collect blood in a serum separator tube. Allow to clot and centrifuge to separate the serum. Store serum at -80°C until use.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

10 µL of serum sample

-

90 µL of pre-warmed (37°C) Citrate-Phosphate Buffer (pH 4.4)

-

-

Substrate Addition: Add 50 µL of pre-warmed (37°C) 2 mM 4-MUPC solution in Citrate-Phosphate Buffer to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 150 µL of Stop Buffer (0.2 M Glycine-Carbonate, pH 10.7) to each well.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~445 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of 4-MU in the assay buffer and stop buffer to quantify the amount of product formed.

-

Data Analysis: Calculate the Hex A activity as nmol of 4-MU released per hour per mL of serum.

Figure 2: Workflow for Hexosaminidase A assay in serum.

Hexosaminidase A Assay in Leukocytes

This protocol is often preferred for its accuracy, especially in pregnant individuals.[7][8]

Step-by-Step Methodology:

-

Leukocyte Isolation: Isolate leukocytes from whole blood using a standard dextran sedimentation or Ficoll-Paque density gradient centrifugation method.

-

Cell Lysis: Resuspend the leukocyte pellet in a small volume of lysis buffer (e.g., water or a hypotonic buffer with a non-ionic detergent) and lyse the cells by sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

-

Assay Setup: In a 96-well black microplate, add a known amount of protein (e.g., 10-20 µg) from the leukocyte lysate to each well. Adjust the volume with lysis buffer.

-

Substrate Addition, Incubation, and Termination: Follow steps 3-5 from the serum assay protocol.

-

Fluorescence Measurement and Data Analysis: Follow steps 6-8 from the serum assay protocol, expressing the Hex A activity as nmol of 4-MU released per hour per mg of protein.

Hexosaminidase A Assay in Cultured Fibroblasts

This protocol is valuable for diagnostic confirmation and research studies.[2][15]

Step-by-Step Methodology:

-

Cell Culture and Lysis: Culture human fibroblasts under standard conditions. Harvest the cells, wash with PBS, and lyse them as described for leukocytes.

-

Protein Quantification: Determine the total protein concentration of the fibroblast lysate.

-

Assay Procedure: Follow the same procedure as for the leukocyte assay (Section 4.3, steps 4-6), using an appropriate amount of fibroblast lysate protein.

Data Interpretation and Quality Control

Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are critical parameters for characterizing enzyme kinetics.[16][17] For human placental Hex A, the reported Kₘ for 4-MUPC is in the micromolar range, indicating a high affinity of the enzyme for this substrate.[3]

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (relative) |

| Hexosaminidase A | 4-MUPC | ~0.5 - 1.5 | High |

| Hexosaminidase B | 4-MUPC | Not readily hydrolyzed | Very Low |

| Hexosaminidase A | 4-MUG | ~0.6 - 1.0 | High |

| Hexosaminidase B | 4-MUG | ~0.4 - 0.8 | High |

Note: These values are approximate and can vary depending on the specific assay conditions.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh 4-MUPC solution and store it properly (frozen, protected from light).[12] |

| Contaminated reagents | Use high-purity water and fresh buffers. | |

| Low or No Signal | Inactive enzyme | Ensure proper sample handling and storage to maintain enzyme activity. |

| Incorrect buffer pH | Verify the pH of the assay buffer is optimal for Hex A activity (around 4.4). | |

| Incompatible plate type | Use black, opaque microplates for fluorescence assays to minimize background.[18] | |

| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of reagents in each well. |

| Temperature fluctuations | Maintain a constant temperature during the incubation step. |

Conclusion and Future Perspectives

4-MUPC has established itself as an invaluable tool in the field of molecular biology, particularly for the diagnosis and study of lysosomal storage diseases. Its high specificity for hexosaminidase A, coupled with the sensitivity of fluorometric detection, provides a robust and reliable assay platform. The adaptability of this assay to high-throughput screening formats holds significant promise for the discovery of novel therapeutics for Tay-Sachs disease and related disorders.

Future research will likely focus on the development of novel 4-MUPC derivatives with improved properties, such as enhanced cell permeability for more effective live-cell imaging applications. Furthermore, the integration of 4-MUPC-based assays with other advanced technologies, such as microfluidics and single-cell analysis, will undoubtedly open up new avenues for understanding the complex roles of lysosomal enzymes in health and disease. As our understanding of molecular biology continues to expand, the utility of precisely engineered tools like 4-MUPC will only continue to grow in importance.

References

-

Rosenthal, A. L., & Saifer, A. (1973). Continuous UV Monitoring of Fluorogenic Substrates. I. Kinetic Analysis of N-acetyl-beta-D-hexosaminidases. Analytical Biochemistry, 55(1), 85–92. [Link]

-

Ohto, T., et al. (2021). Development of Specific Fluorogenic Substrates for Human β-N-Acetyl-D-hexosaminidase A for Cell-Based Assays. Journal of Medicinal Chemistry, 64(15), 11466–11478. [Link]

-

Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition, 31(8), 1005–1013. [Link]

-

Tropak, M. B., et al. (2007). Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. Journal of Biological Chemistry, 282(15), 11204–11214. [Link]

-

Turner BioSystems. (n.d.). 4-methylumbelliferone. [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. [Link]

-

Smith, L. (2022). In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). protocols.io. [Link]

-

Zhao, K.-W. (2017). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside? ResearchGate. [Link]

-

Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

-

Adachi, M., et al. (2010). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. Journal of the American Chemical Society, 132(4), 1332–1333. [Link]

-

Zhao, K.-W. (2016). 4-Methylumbelliferone dilution and handling issue? ResearchGate. [Link]

-

Huang, G. (2009). Synthesis and Stability Assay of 4-methylumbelliferyl (1-->3)-beta-D-pentaglucoside. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 453–456. [Link]

-

Schneider, A., et al. (2011). Platelet Hexosaminidase A Enzyme Assay Effectively Detects Carriers Missed by Targeted DNA Mutation Analysis. The Journal of Molecular Diagnostics, 13(3), 338–343. [Link]

-

Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. [Link]

-

Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit (Product Manual). [Link]

-

Bayleran, J., et al. (1987). Tay-Sachs disease with hexosaminidase A: characterization of the defective enzyme in two patients. American Journal of Human Genetics, 41(4), 532–548. [Link]

-

Zhang, Z., et al. (2016). High-Throughput Screening of Human Cytochrome P450 Inhibitors Using Fluorometric Substrates. Methods in Molecular Biology, 1368, 217–226. [Link]

-

Shaimardanova, A. A., et al. (2022). Increasing β-hexosaminidase A activity using genetically modified mesenchymal stem cells. Neural Regeneration Research, 17(10), 2261–2267. [Link]

-

UW Medicine. (n.d.). Hexosaminidase A and Total Hexosaminidase, Leukocytes. [Link]

-

Pinto, M. F., et al. (2015). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. Analytical Methods, 7(17), 7173–7181. [Link]

-

Hoffman, R. M. B. (2014). What are the effects of Km and Vmax of mutants under Michaelis-Menten kinetics? ResearchGate. [Link]

-

Smith, L. (2022). In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). protocols.io. [Link]

-

Labcorp. (n.d.). 511246: Tay-Sachs Disease Enzyme Analysis (Hexosaminidase-A) (Leukocytes). [Link]

-

Hou, Y., et al. (2000). A single site in human β-hexosaminidase A binds both 6-sulfate-groups on hexosamines and the sialic acid moiety of GM2 ganglioside. Glycobiology, 10(12), 1257–1265. [Link]

-

Gieselmann, V., et al. (1995). In situ assessment of beta-hexosaminidase activity. Journal of Inherited Metabolic Disease, 18(5), 587–594. [Link]

-

ResearchGate. (n.d.). Fluorogenic substrates and enzymes used in this study. [Link]

-

Lazarin, G. A., et al. (2013). Tay-Sachs Carrier Screening by Enzyme and Molecular Analyses in the New York City Minority Population. Journal of Genetic Counseling, 22(5), 606–613. [Link]

-

Doctor 2024. (n.d.). Enzymes. [Link]

-

University of Washington. (n.d.). Enzyme Kinetics and Reversible Inhibition. [Link]

-

Witte, M. D., et al. (2015). Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity. Journal of the American Chemical Society, 137(4), 1431–1443. [Link]

-

A-PBA. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 85. [Link]

-

The Animated Chemist. (2024, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. [Link]

-

Zhang, X., et al. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 177–189. [Link]

-

University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

Sources

- 1. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tay-Sachs disease with hexosaminidase A: characterization of the defective enzyme in two patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. A single site in human β-hexosaminidase A binds both 6-sulfate-groups on hexosamines and the sialic acid moiety of GM2 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexosaminidase A and Total, Serum or Leukocytes | MLabs [mlabs.umich.edu]

- 7. Hexosaminidase A and Total Hexosaminidase, Leukocytes [testguide.labmed.uw.edu]

- 8. 511246: Tay-Sachs Disease Enzyme Analysis (Hexosaminidase-A) (Leukocytes) | Labcorp Women's Health [womenshealth.labcorp.com]

- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In situ assessment of beta-hexosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Platelet Hexosaminidase A Enzyme Assay Effectively Detects Carriers Missed by Targeted DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 17. courses.washington.edu [courses.washington.edu]

- 18. docs.abcam.com [docs.abcam.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the 4-Methylumbelliferyl Caprylate (4-MUC) Fluorogenic Assay

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the 4-Methylumbelliferyl Caprylate (4-MUC) fluorogenic assay, a sensitive and widely used method for measuring the activity of enzymes such as esterases and lipases. The content herein is structured to provide not just a protocol, but a foundational understanding of the assay's principles, critical parameters, and the scientific rationale behind its execution.

Principle of the Assay: From Non-Fluorescence to Signal

The 4-MUC assay is a fluorescence-based enzymatic assay used to measure the activity of various hydrolytic enzymes, particularly C8 esterases and lipases[1][2]. The core principle lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product.

The substrate, 4-Methylumbelliferyl caprylate (4-MUC), is a derivative of coumarin. By itself, it is non-fluorescent. In the presence of a competent enzyme, 4-MUC is hydrolyzed, cleaving the caprylate group and releasing the fluorophore 7-hydroxy-4-methylcoumarin, more commonly known as 4-methylumbelliferone (4-MU)[2][3]. The resulting 4-MU molecule is highly fluorescent, and the intensity of the fluorescence emitted is directly proportional to the amount of 4-MU produced, which in turn is a direct measure of the enzyme's activity[3]. This continuous assay format allows for the convenient and rapid kinetic evaluation of enzymes[4][5].

dot graph "Assay_Mechanism" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

sub [label="4-Methylumbelliferyl Caprylate\n(4-MUC)\nNon-Fluorescent", fillcolor="#FFFFFF", fontcolor="#202124"]; prod [label="4-Methylumbelliferone\n(4-MU)\nHighly Fluorescent", fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="Esterase / Lipase", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; phosphate [label="Caprylic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

sub -> prod [label="Enzymatic Hydrolysis", color="#4285F4", fontcolor="#4285F4"]; enzyme -> sub [arrowhead=none, style=dashed, color="#5F6368"]; prod -> phosphate [label="+", arrowhead=none, style=invis];

{rank=same; sub; enzyme} } . Figure 1: Enzymatic conversion of non-fluorescent 4-MUC to fluorescent 4-MU.

Critical Parameters & Causality in Experimental Design

The reliability of the 4-MUC assay is contingent on several critical parameters. Understanding the causality behind these choices is paramount for robust assay design and troubleshooting.

Substrate and Reagent Preparation

-

Solvent Choice: 4-MUC has poor solubility in aqueous solutions. Therefore, it must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution[3].

-

Causality: DMSO is a polar aprotic solvent that can effectively solubilize 4-MUC without causing premature hydrolysis. The stock solution should be stored at -20°C, protected from light, to maintain its integrity[1][3]. It is best practice to prepare fresh dilutions of the substrate from the stock before each experiment to avoid potential degradation and precipitation[3].

-

-

Buffer pH: The optimal pH for many esterases and lipases is in the neutral to slightly alkaline range of 7-8[3]. The assay buffer should be chosen to reflect the specific enzyme's optimal pH for catalytic activity.

Fluorescence of 4-Methylumbelliferone (4-MU)

The fluorescence of the product, 4-MU, is highly dependent on pH[6][7]. The hydroxyl group on the coumarin ring can be protonated or deprotonated, and the anionic (deprotonated) form, which is dominant at high pH, is significantly more fluorescent[6].

-

Excitation and Emission Wavelengths: The optimal excitation wavelength for 4-MU is approximately 360-365 nm, with an optimal emission wavelength around 445-460 nm[3][8].

-

Role of the Stop Solution: A high pH "stop solution" (e.g., 0.15 M glycine, pH 10.2) serves a dual purpose[8]. First, it abruptly changes the pH, effectively halting the enzymatic reaction. Second, and crucially, it raises the pH to a range of 9-10, where 4-MU's fluorescence intensity is maximal, thereby amplifying the output signal[3][7][8]. The fluorescence at pH 10.3 is approximately 100 times more intense than at pH 7.4[8].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the 4-MUC assay.

| Parameter | Value | Rationale & Conditions |

| 4-MUC Stock Solution | 10 mM in DMSO | High concentration for serial dilutions; DMSO for solubility[3]. |

| 4-MU Standard Stock | 1 mM in DMSO | For creating a standard curve to quantify product formation[3]. |

| Optimal Enzyme pH | 7.0 - 8.0 | Varies by enzyme; this range is typical for many lipases/esterases[3]. |

| Excitation Wavelength (λex) | ~360 - 365 nm | Optimal for exciting the 4-MU product at high pH[2][3][6]. |

| Emission Wavelength (λem) | ~445 - 460 nm | Optimal for detecting the fluorescence emission of 4-MU[2][3][6]. |

| Stop Solution pH | 9.5 - 10.5 | Halts the reaction and maximizes the fluorescence of 4-MU[3][7]. |

Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well microplate format and incorporates essential controls to ensure data integrity and trustworthiness. Black, opaque-walled plates are recommended to minimize background fluorescence and light scattering[9].

Materials and Reagents

-

4-Methylumbelliferyl caprylate (4-MUC)

-

4-Methylumbelliferone (4-MU) standard

-

Dimethyl sulfoxide (DMSO)

-

Enzyme solution (e.g., esterase, lipase)

-

Assay Buffer (e.g., Tris-HCl or PBS, pH optimized for the enzyme)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.2)

-

96-well black microplate

-

Fluorescence microplate reader

Step-by-Step Methodology

dot graph "Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes prep [label="1. Reagent Preparation\n(Substrate, Standard, Enzyme)", fillcolor="#FFFFFF", fontcolor="#202124"]; plate [label="2. Plate Setup\n(Samples, Standards, Controls)", fillcolor="#FFFFFF", fontcolor="#202124"]; preinc [label="3. Pre-incubation\n(5 min @ 37°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; init [label="4. Initiate Reaction\n(Add 4-MUC Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inc [label="5. Incubate Reaction\n(e.g., 30 min @ 37°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; stop [label="6. Stop Reaction\n(Add High pH Stop Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="7. Read Fluorescence\n(Ex: 365nm, Em: 450nm)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="8. Data Analysis\n(Standard Curve & Activity Calc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> preinc; preinc -> init; init -> inc; inc -> stop; stop -> read; read -> analyze; } . Figure 2: General experimental workflow for the 4-MUC fluorogenic assay.

1. Preparation of Reagents:

-

4-MUC Stock (10 mM): Dissolve the required amount of 4-MUC powder in high-quality DMSO. Vortex to ensure it is fully dissolved. Store at -20°C.

-

4-MU Standard Stock (1 mM): Dissolve 4-MU powder in DMSO. This will be used to generate a standard curve. Store at -20°C.

-

Enzyme Dilution: Immediately before use, dilute the enzyme to the desired working concentration in cold assay buffer[3]. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range over the desired time course.

2. Standard Curve Preparation:

-

Create a serial dilution of the 1 mM 4-MU standard stock in Assay Buffer to generate a range of concentrations (e.g., 0 µM to 50 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 100 µL of Stop Solution to these wells. The total volume should be 200 µL, matching the final volume of the sample wells.

3. Assay Plate Setup (in duplicate or triplicate):

-

Blank Wells: Add 100 µL of Assay Buffer. These wells will be used to subtract the background fluorescence of the buffer and substrate.

-

No-Enzyme Control Wells: Add 50 µL of Assay Buffer. This control measures the rate of substrate autohydrolysis[3].

-

Sample Wells: Add 50 µL of the diluted enzyme solution.

-

No-Substrate Control Wells: Add 50 µL of the enzyme solution and 50 µL of Assay Buffer (instead of substrate later). This control measures the intrinsic fluorescence of the enzyme preparation[3].

4. Reaction Initiation and Incubation:

-

Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration[3].

-

Prepare a working solution of 4-MUC by diluting the 10 mM stock in Assay Buffer to the final desired concentration (e.g., 2X the final assay concentration).

-

Initiate the reaction by adding 50 µL of the 4-MUC working solution to all Blank, No-Enzyme Control, and Sample wells[3]. The final volume in these wells is now 100 µL.

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure product formation is within the linear range of the standard curve.

5. Reaction Termination and Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to all Blank, No-Enzyme, and Sample wells[3]. The final volume is now 200 µL.

-

Measure the fluorescence on a microplate reader using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm[3][8].

Data Analysis and Interpretation

-

Correct for Background: Subtract the average fluorescence value of the Blank wells from the readings of all other wells (Standards, Controls, and Samples)[3].

-

Generate Standard Curve: Plot the background-corrected fluorescence values of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). This curve is essential for converting fluorescence units into the molar amount of product formed[3][6].

-

Calculate Enzyme Activity:

-

Use the standard curve equation to convert the background-corrected fluorescence readings from your sample wells into the concentration of 4-MU produced.

-

Account for the fluorescence from substrate autohydrolysis by subtracting the value from the No-Enzyme Control wells.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein (nmol/min/mg or U/mg).

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Troubleshooting Steps |

| High Background Fluorescence | Substrate autohydrolysis; Contaminated buffer or reagents; Sample autofluorescence. | Prepare fresh substrate solution before each use; Run a "no-enzyme" control and subtract its value; Use high-purity reagents; Run a "no-substrate" control for your sample and subtract its value[3]. |

| Low or No Signal | Inactive enzyme; Incorrect reaction conditions (pH, temp); Insufficient incubation time. | Use a fresh enzyme aliquot and run a positive control; Optimize pH, temperature, and incubation time for your specific enzyme[3]; Ensure assay buffer is at the correct temperature[9]. |

| Poor Standard Curve Linearity | Pipetting errors; Inaccurate standard dilutions; Reagents not mixed properly. | Use calibrated pipettes and avoid pipetting very small volumes; Prepare a master mix for reagents where possible; Ensure all components are fully thawed and vortexed gently before use[9]. |

| High Well-to-Well Variability | Inconsistent pipetting; Plate stacking during incubation leading to temperature gradients; Wells drying out. | Ensure proper pipetting technique; Avoid stacking plates during incubation; Do not leave plates uncovered for extended periods after washing steps[10]. |

References

- An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes. (2025). Benchchem.

- Technical Support Center: Optimizing 4-Methylumbelliferyl Capryl

- 4-Methylumbelliferone (M1381)

- Effect of pH on the fluorescence of methylumbelliferone.

- 4-Methylumbelliferyl Capryl

- 4-Methylumbelliferyl Capryl

- TROUBLESHOOTING GUIDE FOR ENZYM

- Using Fluorogenic Peptide Substrates to Assay M

- Troubleshooting Immunoassays. Ansh Labs.

- using fluorogenic peptide substrates to assay m

Sources

- 1. goldbio.com [goldbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. anshlabs.com [anshlabs.com]

A Technical Guide to the Fluorometric Assay of Phospholipase C Activity Using 4-Methylumbelliferyl Phosphocholine

This guide provides an in-depth technical overview of the use of 4-Methylumbelliferyl Phosphocholine (4-MUPC) for the sensitive, continuous, and high-throughput measurement of Phospholipase C (PLC) activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of PLC enzymes and the discovery of their modulators.

Introduction: The Central Role of Phospholipase C in Cellular Signaling

Phospholipase C (PLC) comprises a superfamily of enzymes that are pivotal in cellular signal transduction.[1][2] These enzymes catalyze the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), at the phosphodiester bond, generating two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and neurotransmission.[3][4]

Given their central role in cell signaling, aberrant PLC activity has been implicated in numerous pathologies, such as cancer, cardiovascular diseases, and neurological disorders.[5][6] This makes PLC isozymes attractive targets for therapeutic intervention. The development of robust and sensitive assays to measure PLC activity is therefore critical for both basic research and drug discovery.

There are thirteen known mammalian PLC isozymes, categorized into six isotypes (β, γ, δ, ε, ζ, η), each with distinct structures and regulatory mechanisms.[1][2] Additionally, bacterial PLCs, such as the well-characterized enzyme from Bacillus cereus, are widely used in research and industrial applications.[7][8][9]

Assay Principle: Fluorogenic Detection of PLC Activity with 4-MUPC

The assay utilizing 4-Methylumbelliferyl Phosphocholine (4-MUPC) is a continuous, fluorescence-based method for determining PLC activity. The core of this assay lies in the enzymatic cleavage of the non-fluorescent substrate, 4-MUPC, by PLC to yield phosphocholine and the highly fluorescent product, 4-methylumbelliferone (4-MU).

The fluorescence intensity of the liberated 4-MU is directly proportional to the enzymatic activity of PLC. The reaction can be monitored in real-time, providing kinetic data on enzyme function. 4-MU exhibits optimal fluorescence excitation at approximately 360 nm and emission at around 450 nm.

Caption: Workflow of the 4-MUPC based PLC assay.

Substrate Specificity of 4-MUPC

While a broad screening of 4-MUPC against all PLC isotypes is not extensively documented in the literature, its utility as a substrate has been demonstrated for a PLC-type phosphodiesterase activity. Specifically, highly purified placental acid sphingomyelinase has been shown to hydrolyze 4-MUPC.[10] This enzyme exhibits phospholipase C activity, and the study determined an optimal pH for the hydrolysis of 4-MUPC to be between 4.8 and 5.0.[10]

The analogous chromogenic substrate, p-Nitrophenylphosphorylcholine (p-NPPC), is widely used in commercial kits to measure the activity of phosphatidylcholine-specific PLC (PC-PLC), often from bacterial sources like Bacillus cereus.[6][11] This suggests that 4-MUPC is also a likely substrate for bacterial PLCs that exhibit broad substrate specificity.

Experimental Protocol: A Guideline for Measuring PLC Activity with 4-MUPC

The following protocol is a generalized guideline and should be optimized for the specific PLC enzyme and experimental conditions.

Reagent Preparation

-

Assay Buffer: A suitable buffer is crucial for optimal enzyme activity. Based on studies with analogous substrates and the known properties of PLCs, a Tris-HCl buffer is a good starting point. For the placental acid sphingomyelinase, an acetate buffer would be more appropriate to achieve the optimal acidic pH.[10]

-

Example Assay Buffer (for neutral pH PLCs): 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl2 and 0.1% Triton X-100. Calcium is a known activator for many PLCs.[2] The detergent is often necessary to ensure proper substrate presentation, although for 4-MUPC, it has been shown that hydrolysis can occur independently of any detergent requirement.[10]

-

-

4-MUPC Substrate Solution: Prepare a stock solution of 4-MUPC in a suitable organic solvent like DMSO or ethanol. The final concentration in the assay will need to be determined empirically but typically falls in the low millimolar to high micromolar range.

-

4-Methylumbelliferone (4-MU) Standard Solution: Prepare a stock solution of 4-MU in the same solvent as the substrate. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Enzyme Solution: Prepare a stock solution of the purified PLC enzyme in a suitable buffer. The final concentration used in the assay should be determined to ensure a linear reaction rate over the desired time course.

-

Stop Solution (Optional): For endpoint assays, a stop solution can be used to quench the enzymatic reaction. A common stop solution for fluorescent assays is a high pH buffer, such as 1 M glycine-NaOH, pH 10.5.

Assay Procedure (96-well plate format)

-

Prepare 4-MU Standard Curve:

-

In a 96-well black plate, add a serial dilution of the 4-MU standard solution to the assay buffer.

-

Bring the final volume in each well to 100 µL with assay buffer.

-

Include a blank well containing only the assay buffer.

-

Measure the fluorescence at Ex/Em = 360/450 nm.

-

Plot the fluorescence intensity against the known concentrations of 4-MU to generate a standard curve.

-

-

Enzymatic Reaction:

-

To the wells of a 96-well black plate, add the following in order:

-

Assay Buffer

-

Test compound (for inhibitor screening) or vehicle control.

-

Enzyme solution.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate and for any potential inhibitors to bind.

-

Initiate the reaction by adding the 4-MUPC substrate solution to each well.

-

The final reaction volume is typically 100 µL.

-

-

Fluorescence Measurement:

-

Kinetic Assay: Immediately after adding the substrate, place the plate in a fluorescence plate reader set to the reaction temperature. Measure the fluorescence intensity at Ex/Em = 360/450 nm at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). The rate of the reaction is the slope of the linear portion of the fluorescence versus time curve.

-

Endpoint Assay: After a fixed incubation time, stop the reaction by adding the stop solution. Measure the final fluorescence intensity at Ex/Em = 360/450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

For the kinetic assay, determine the reaction rate (V) in RFU/min.

-

For the endpoint assay, use the final fluorescence reading.

-

Convert the RFU values to the concentration of 4-MU produced using the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

Caption: Step-by-step workflow for the 4-MUPC PLC assay.

Data Presentation and Interpretation

Kinetic Parameters

| Parameter | Description | How to Determine |

| Km | Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Michaelis-Menten plot or Lineweaver-Burk plot. |

| Vmax | Maximum initial velocity or rate of the reaction. | Michaelis-Menten plot or Lineweaver-Burk plot. |

| kcat | Turnover number; the number of substrate molecules each enzyme site converts to product per unit time. | Vmax / [E]t, where [E]t is the total enzyme concentration. |

| kcat/Km | Catalytic efficiency of the enzyme. | Calculated from the determined kcat and Km values. |

Inhibitor Screening

The 4-MUPC assay is well-suited for high-throughput screening (HTS) of PLC inhibitors.[5][13] In a typical HTS campaign, a large library of compounds is tested at a single concentration to identify "hits" that inhibit PLC activity. The potency of these hits is then determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

| Parameter | Description | How to Determine |

| % Inhibition | The percentage by which an inhibitor reduces the activity of the enzyme compared to a control without the inhibitor. | 100 * (1 - (V_inhibitor / V_control)) |

| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Plot % inhibition against a range of inhibitor concentrations and fit the data to a sigmoidal dose-response curve. |

Advantages and Limitations of the 4-MUPC Assay

Advantages

-

High Sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[14]

-

Continuous Monitoring: The assay allows for real-time monitoring of the reaction, providing kinetic data and insights into the reaction mechanism.

-

Suitability for HTS: The simple, mix-and-read format is amenable to automation and high-throughput screening for drug discovery.[15]

-

Safety: The assay does not require the use of radioactive isotopes, which are often used in traditional PLC assays.

Limitations

-

Substrate Specificity: The specificity of 4-MUPC for different PLC isotypes needs to be thoroughly characterized. It may not be a suitable substrate for all PLCs, particularly those with high specificity for inositol-containing phospholipids.

-

Interference from Fluorescent Compounds: Test compounds that are fluorescent at the excitation and emission wavelengths of 4-MU can interfere with the assay.

-

Inner Filter Effect: At high concentrations, both the substrate and the product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.

-

pH Sensitivity of Fluorescence: The fluorescence of 4-MU is pH-dependent, which necessitates careful control of the buffer pH throughout the assay.

Comparison with Other PLC Assay Methods

| Assay Method | Principle | Advantages | Disadvantages |

| 4-MUPC (Fluorometric) | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. | High sensitivity, continuous, suitable for HTS, non-radioactive. | Potential for compound interference, pH sensitivity, substrate specificity may be limited. |

| p-NPPC (Colorimetric) | Enzymatic cleavage of a non-colored substrate to a colored product.[6][11] | Simple, inexpensive, uses standard spectrophotometers. | Lower sensitivity than fluorometric assays, less suitable for low-abundance enzymes. |